N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide
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Overview
Description
N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide is a complex organic compound featuring a benzimidazole core, a dioxane ring, and various substituents including a chloro group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoroethyl Group: This step involves the alkylation of the benzimidazole core with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dioxane Ring: The dioxane ring is typically formed by cyclization reactions involving diols and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the benzimidazole derivative with the dioxane ring structure using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted benzimidazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. The benzimidazole core is known for its bioactivity, and the presence of the trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. Benzimidazole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for further pharmacological evaluation.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The benzimidazole core can mimic nucleotides, allowing it to interfere with DNA or RNA synthesis, while the trifluoroethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Trifluoroethyl Compounds: Compounds such as fluoxetine, which contains a trifluoroethyl group and is used as an antidepressant.
Dioxane Derivatives: Compounds like dioxane itself, which is used as a solvent and in the synthesis of other chemicals.
Uniqueness
N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide is unique due to its combination of a benzimidazole core, a trifluoroethyl group, and a dioxane ring. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-1,4-dioxane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3/c15-8-2-1-3-9-11(8)19-13(21(9)7-14(16,17)18)20-12(22)10-6-23-4-5-24-10/h1-3,10H,4-7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYBGKPNSWRBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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